molecular formula C22H18BrN3O4S B2761580 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 312586-92-8

3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2761580
CAS No.: 312586-92-8
M. Wt: 500.37
InChI Key: ZJIICSOSGNTPRR-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with a 4-bromophenyl group at position 3, a 3-nitrophenyl group at position 5, and a tosyl (p-toluenesulfonyl) group at position 1. Pyrazolines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often modulated by electron-withdrawing (e.g., bromo, nitro) and electron-donating (e.g., methoxy) substituents .

Properties

IUPAC Name

5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O4S/c1-15-5-11-20(12-6-15)31(29,30)25-22(17-3-2-4-19(13-17)26(27)28)14-21(24-25)16-7-9-18(23)10-8-16/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIICSOSGNTPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.

    Substitution: The tosyl group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative, while substitution of the tosyl group could result in various substituted pyrazoles.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole exhibit significant antibacterial and antifungal activities against various pathogens, including resistant strains .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation in preclinical studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .
  • Anticancer Potential :
    • Several studies have reported that pyrazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed, suggesting its potential as a chemotherapeutic agent .
  • Analgesic Properties :
    • Preliminary research indicates that this compound may have analgesic effects, providing relief from pain through various mechanisms, potentially involving the modulation of pain pathways .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
  • Cyclization Techniques : Employing tosyl hydrazones as intermediates to form the pyrazole ring through cyclization reactions.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition of bacterial growth in vitro.
Anti-inflammatory EffectsShowed significant reduction in inflammation markers in animal models.
Anticancer ActivityInduced apoptosis in various cancer cell lines with minimal toxicity to normal cells.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and nitrophenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Table 1: Key Substituents and Physical Properties of Selected Pyrazoline Derivatives
Compound Substituents (Position 3, 5, 1) Melting Point (°C) Yield (%) Notable Spectral Data (IR/NMR) Reference
Target Compound 4-Bromophenyl, 3-Nitrophenyl, Tosyl N/A N/A N/A -
2c () 4-Methoxyphenyl, Methyl, Tosyl Oil 72 δ 7.2–6.8 (Ar-H), ν 1580 cm⁻¹ (C=N)
2i () 4-Bromophenyl, 4-Chlorophenyl, Tosyl 204 83 δ 6.97 (Ar-H), ν 1583 cm⁻¹ (C=N)
2k () 4-Methoxyphenyl, 4-Bromophenyl, Tosyl 145 68 δ 6.97 (Ar-H), ν 1510 cm⁻¹ (C=N)
6l () 3-Bromophenyl, 4-Methylphenyl, Triazole N/A N/A δ 9.81 (s, NH), ν 1527 cm⁻¹ (C=N)

Key Observations :

  • Electron-withdrawing substituents (e.g., bromo, nitro) increase melting points due to enhanced dipole-dipole interactions. For instance, 2i (204°C) with bromo and chloro groups has a higher melting point than 2k (145°C) with methoxy and bromo groups .
  • The tosyl group contributes to steric bulk and may reduce solubility in polar solvents compared to non-sulfonated analogs .
  • Nitro groups (as in the target compound) are strong electron-withdrawing moieties, likely causing downfield shifts in $ ^1H $-NMR for adjacent protons and distinct IR stretching frequencies for C=N bonds (~1580–1520 cm⁻¹) .
Table 2: Bioactivity of Pyrazoline Derivatives
Compound Substituents Bioactivity (Compared to Standard) Reference
Target Compound Bromo, Nitro, Tosyl N/A -
Compound 1 () Hydroxyphenyl, Trifluoromethyl Antimicrobial (Lead candidate)
Oxadiazole derivatives () Bromophenyl, Chlorophenyl Anti-inflammatory (59–61% vs. 64% for indomethacin)
6a–6j () Nitrophenyl, Thiadiazole EGFR inhibition (IC₅₀: 0.8–12.4 µM)

Key Insights :

  • Bromophenyl and nitrophenyl groups enhance bioactivity by improving binding to hydrophobic pockets in enzymes or receptors. For instance, bromo substituents in oxadiazoles () show anti-inflammatory activity comparable to indomethacin .
  • The tosyl group may improve metabolic stability but could reduce cell permeability compared to smaller substituents (e.g., methyl) .
  • Nitro groups (as in the target compound) are often associated with antimicrobial and anticancer activities due to their redox-active properties .

Biological Activity

3-(4-Bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyrazoles known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C18H16BrN3O2S
  • Molecular Weight : 404.30 g/mol

1. Anti-Inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown effective inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vitro studies demonstrated that at concentrations around 10 µM, these compounds could inhibit TNF-α production by up to 85% compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. In a comparative analysis, various derivatives were tested against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that certain pyrazole compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

3. Anticancer Properties

Studies have also highlighted the potential anticancer effects of pyrazole derivatives. For example, in vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound under discussion has been noted for its ability to inhibit cancer cell proliferation effectively .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazole derivatives, including the compound , and evaluated their biological activities. The study reported that the synthesized compounds exhibited varying degrees of anti-inflammatory and antimicrobial activities. The most potent derivative demonstrated an IC50 value of 12 µM against TNF-α production in macrophages .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on understanding the structure-activity relationship (SAR) of various pyrazole derivatives, including this compound. The study concluded that modifications in the bromine and nitro groups significantly impacted the biological activity, with specific configurations enhancing anti-inflammatory responses while maintaining low cytotoxicity towards normal cells .

Data Table: Summary of Biological Activities

Activity TypeTest MethodologyResultsReference
Anti-inflammatoryCytokine inhibition assayUp to 85% inhibition of TNF-α at 10 µM
AntimicrobialMIC against bacterial strainsMIC < 10 µg/mL for E. coli
AnticancerCell viability assaysInduced apoptosis in cancer cell lines

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